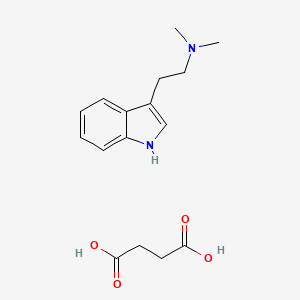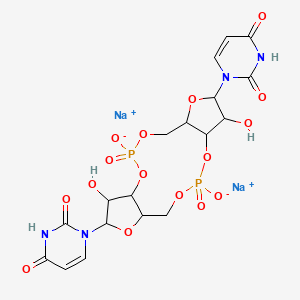
Cyclic di-UMP (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic di-UMP (sodium salt) is a pyrimidine-containing cyclic dinucleotide. It is produced by bacterial cyclic GMP-AMP synthase (cGAS)/DncV-like nucleotidyltransferases (CD-NTases), such as LpCdnE02 from Legionella pneumophila. This compound is used as a negative control for cyclic di-GMP signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclic di-UMP is synthesized by bacterial cGAS/DncV-like nucleotidyltransferases. These enzymes catalyze the formation of cyclic dinucleotides by linking two nucleotides via phosphodiester bonds . The synthesis involves the cyclization of two nucleotides through a phosphodiester bond that links the C3′ of one pentose ring with the C5′ of the other nucleotide, resulting in a 3′5′ cyclic dinucleotide .
Industrial Production Methods: The production of cyclic dinucleotides, including cyclic di-UMP, can be achieved through microbial-based methods. This involves engineering the overexpression of dinucleotide cyclases and other related proteins in Escherichia coli. The bacteria-produced cyclic dinucleotides are then purified using a STING affinity column, macroporous adsorption resin, and C18 reverse-phase liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyclic di-UMP undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cyclic di-UMP include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and solvent .
Major Products: The major products formed from the reactions of cyclic di-UMP depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted cyclic dinucleotides .
Scientific Research Applications
Cyclic di-UMP has various scientific research applications, including its use in chemistry, biology, medicine, and industry. It is used as a negative control for cyclic di-GMP signaling and has been studied for its role in immune response regulation . In addition, cyclic dinucleotides, including cyclic di-UMP, are important secondary messenger molecules that trigger various cellular signaling cascades from bacteria to vertebrates .
Mechanism of Action
Cyclic di-UMP exerts its effects by binding to cGAS in the apo or dsDNA-bound forms, although with reduced affinity compared to other cyclic dinucleotides like 2’3’-cGAMP or 3’3’-cGAMP . This binding triggers downstream signaling pathways that regulate immune function, interferon signaling, and the antiviral response .
Comparison with Similar Compounds
Cyclic di-UMP is unique among cyclic dinucleotides due to its pyrimidine base. Similar compounds include cyclic di-GMP, cyclic di-AMP, and cyclic GMP-AMP (cGAMP). These compounds differ in their nucleotide bases and the specific signaling pathways they regulate .
List of Similar Compounds:- Cyclic di-GMP
- Cyclic di-AMP
- Cyclic GMP-AMP (cGAMP)
Cyclic di-UMP stands out due to its specific role as a negative control in cyclic di-GMP signaling and its unique pyrimidine base structure .
Properties
Molecular Formula |
C18H20N4Na2O16P2 |
|---|---|
Molecular Weight |
656.3 g/mol |
IUPAC Name |
disodium;1-[17-(2,4-dioxopyrimidin-1-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H22N4O16P2.2Na/c23-9-1-3-21(17(27)19-9)15-11(25)13-7(35-15)5-33-40(31,32)38-14-8(6-34-39(29,30)37-13)36-16(12(14)26)22-4-2-10(24)20-18(22)28;;/h1-4,7-8,11-16,25-26H,5-6H2,(H,29,30)(H,31,32)(H,19,23,27)(H,20,24,28);;/q;2*+1/p-2 |
InChI Key |
NTTSUUMRIKERKM-UHFFFAOYSA-L |
Canonical SMILES |
C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


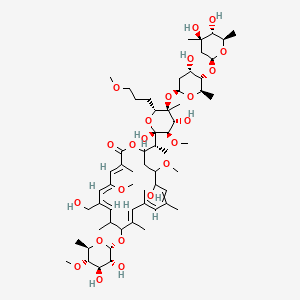
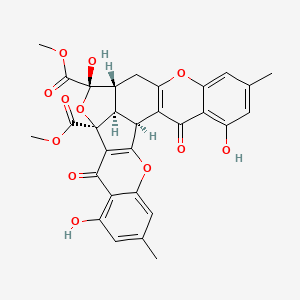
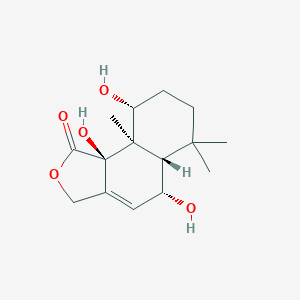
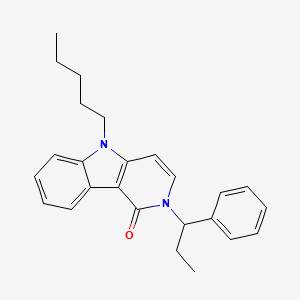
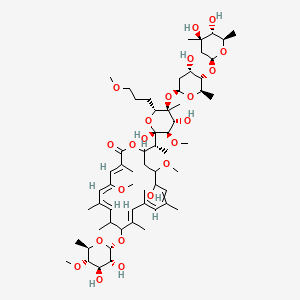
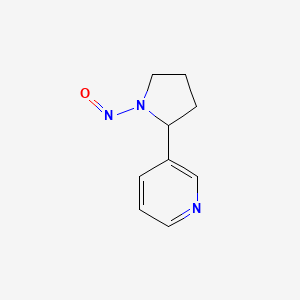
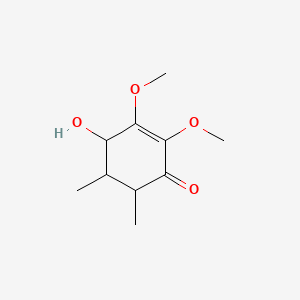
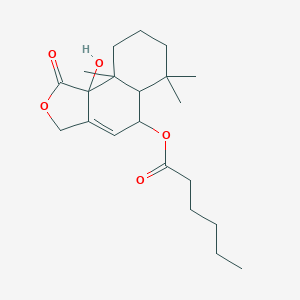
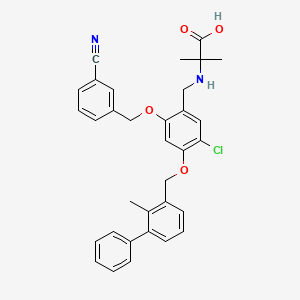
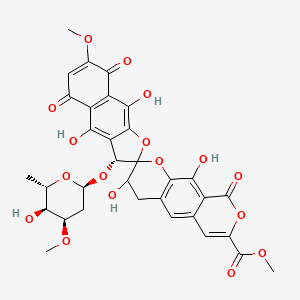
![(3E,5Z,7E,11E,13E,15Z)-20-[(1S)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-5,18-dimethoxy-3,7,9,11,13,15-hexamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823516.png)
